molecular formula C17H11Cl2F3N4O B2925685 4-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)benzamide CAS No. 2058451-74-2

4-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)benzamide

Cat. No. B2925685
CAS RN: 2058451-74-2
M. Wt: 415.2
InChI Key: XREPBGLJTPFOCA-UHFFFAOYSA-N
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Description

“4-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)benzamide” is a chemical compound. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains trifluoromethyl groups (-CF3) and chloro groups (-Cl), which are known to influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its trifluoromethyl and chloro groups. For instance, the trifluoromethyl group is known for its high electronegativity and the ability to enhance the lipophilicity of a molecule, which can influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its trifluoromethyl and chloro groups. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Experimental and Theoretical Studies

Research involves the functionalization reactions of related pyrazole compounds, emphasizing the versatility of these compounds in synthetic chemistry. For instance, Yıldırım et al. (2005) detailed the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and imidazo pyridine derivatives, highlighting the structural determinations through spectroscopic methods and theoretical reaction mechanisms (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Heterocyclic Synthesis

The reactivity of pyrazole compounds toward synthesizing heterocyclic structures is another area of interest. Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the formation of various pyrazole, isoxazole, and pyrimidine derivatives, indicating the synthetic utility of these compounds in creating diverse heterocyclic structures (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, & Susan I. Aziz, 2004).

Molecular Docking and Screening

Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including pyrazole hybrids, to be screened against GlcN-6-P synthase, displaying moderate to good binding energies. This research signifies the potential of pyrazole and pyridine compounds in drug discovery, particularly in antimicrobial and antioxidant activities (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, & E. Assirey, 2018).

Synthesis of Pyrazolopyrimidines and Pyridotriazine Derivatives

Almazroa et al. (2004) discussed the synthesis of pyrazole derivatives that readily cyclize to yield pyrazolo[1,5-a]pyrimidines, emphasizing the chemical transformations and potential applications of these compounds in medicinal chemistry (S. Almazroa, M. H. Elnagdi, & A. A. M. El‐Din, 2004).

Biological Activities

Bellili et al. (2022) focused on the synthesis and evaluation of trifluoromethylpyrazolopyrimidines and benzamide compounds, demonstrating the application of aminocyanopyrazole precursors in producing compounds with significant biological activities (Soumaya Bellili, N. J. Coltman, N. Hodges, & F. Allouche, 2022).

Safety and Hazards

This compound is classified as a potential carcinogen . Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future . The development of organic compounds containing fluorine is becoming an increasingly important research topic .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the pharmaceutical industry . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Mode of Action

The exact mode of action of this compound is not fully understood. The compound likely interacts with its targets, causing changes at the molecular level that lead to its biological effects. The unique characteristics of the trifluoromethyl and pyridine groups may enhance the compound’s ability to bind to its targets .

Biochemical Pathways

Compounds containing trifluoromethylpyridines are known to have diverse biological activities . Therefore, it is likely that this compound affects multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

The presence of the trifluoromethyl group is known to influence the pharmacokinetic properties of pharmaceutical compounds . This group can enhance the lipophilicity of the compound, potentially improving its absorption and distribution within the body .

Result of Action

Given the wide range of biological activities associated with trifluoromethylpyridines , it is likely that this compound has multiple effects at the molecular and cellular levels.

properties

IUPAC Name

4-chloro-N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N4O/c18-12-3-1-10(2-4-12)16(27)25-13-7-24-26(8-13)9-15-14(19)5-11(6-23-15)17(20,21)22/h1-8H,9H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREPBGLJTPFOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CN(N=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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